molecular formula C22H17FN4O4 B2759458 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1242910-74-2

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2759458
CAS No.: 1242910-74-2
M. Wt: 420.4
InChI Key: DSKJKJNRQULQMH-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,3-benzodioxol-5-yl substituent at the 2-position and an N-(5-fluoro-2-methylphenyl)acetamide moiety at the 5-position. Its molecular formula is C₂₃H₁₈FN₃O₄, with an average molecular mass of 427.41 g/mol (exact mass: 427.1284). Such structural motifs are common in bioactive molecules targeting enzymes or receptors associated with inflammation, oncology, or infectious diseases .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-13-2-4-15(23)9-16(13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKJKJNRQULQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo/Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity (If Reported) Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-Benzodioxol-5-yl), N-(5-fluoro-2-methylphenyl) Not explicitly stated in evidence
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Fluorophenyl), N-(furan-2-ylmethyl) Not reported; furan may enhance solubility
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine 5,7-Dimethyl, oxoacetylhydrazones Herbicidal and fungicidal activity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Quinazoline-pyrazole hybrid Quinazolinyl, aldehyde hydrazones Antimicrobial activity (e.g., vs. fungi)

Key Observations

Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) offers a planar, electron-deficient system compared to the triazinone core in ’s compound. This difference may alter binding affinity to targets like kinases or G-protein-coupled receptors . Triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity, suggesting that pyrimidine-based cores may favor interactions with plant-specific enzymes. The target compound’s benzodioxole group could similarly engage in π-π stacking with aromatic residues in biological targets .

Substituent Effects: Fluorine Position: The target compound’s 5-fluoro-2-methylphenyl group differs from the 3-fluoro-4-methylphenyl analogue in . Benzodioxole vs. Furan: The benzodioxole group (target compound) provides greater electron density and metabolic stability than the furan in ’s compound, which is prone to oxidative ring opening .

Bioactivity Trends :

  • highlights that chiral centers (e.g., α-methyl substitutions) enhance bioactivity in triazolo-pyrimidines. The target compound’s achiral structure may prioritize synthetic accessibility over stereochemical optimization .
  • Antimicrobial hydrazones in demonstrate that aryl substituents (e.g., quinazoline) improve efficacy against fungi. The target compound’s fluorophenyl group may similarly enhance penetration into hydrophobic microbial membranes .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Analogues

Property Target Compound Compound (3-Fluoro-4-methylphenyl) Compound (Furan-2-ylmethyl)
LogP (Lipophilicity) ~3.2 (estimated) ~3.0 ~2.5 (due to polar furan)
Aqueous Solubility Low (benzodioxole hydrophobicity) Moderate (para-substituent) Higher (furan improves solubility)
Metabolic Stability High (electron-rich benzodioxole) Moderate (fluorine reduces oxidation) Low (furan susceptibility to CYP450)

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